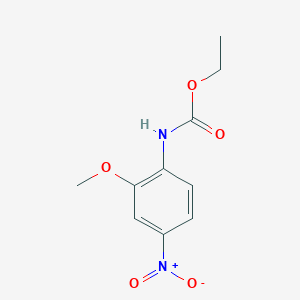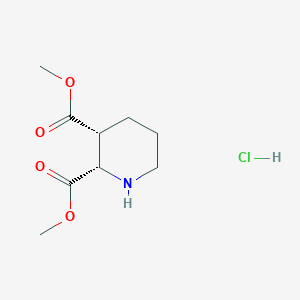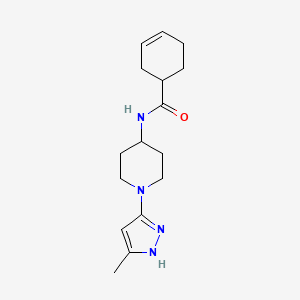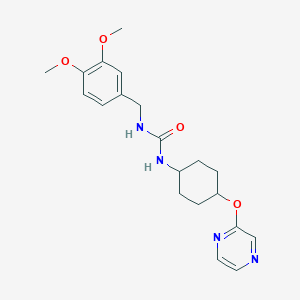![molecular formula C24H25N7O3 B2849404 1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923168-06-3](/img/structure/B2849404.png)
1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with multiple functional groups. It contains a triazino[3,4-f]purine core, which is a type of heterocyclic compound. This core is substituted with various groups including a 4-methoxyphenylamino group and an ethyl group .
Synthesis Analysis
The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, one method involves heating a mixture of 1-amino-4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the compound’s melting point can be determined using differential scanning calorimetry .Applications De Recherche Scientifique
Synthesis and Antiviral Activity
The synthesis of novel heterocycles, including triazinone and triazine derivatives, has shown potential in antiviral applications. A study conducted in 1978 detailed the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their moderate activity against rhinovirus at non-toxic dosage levels, highlighting their potential as antiviral agents (S. H. Kim et al., 1978).
Cardiotropic Activity
Research into cyclic methoxyphenyltriazaalkanes has uncovered their influence on cardiotropic actions. The synthesis of a new group of these compounds demonstrated significant antiarrhythmic activity in models of calcium chloride arrhythmia, indicating their potential for treating cardiovascular diseases (G. Mokrov et al., 2019).
Antitumor and Vascular Relaxing Effects
Studies on purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines have explored their antitumor activity and vascular relaxing effects. Although not potent in vascular relaxation, one compound exhibited activity against P 388 leukemia, suggesting potential therapeutic applications in oncology (T. Ueda et al., 1987).
Anticancer, Anti-HIV-1, and Antimicrobial Activities
A comprehensive study on triazino and triazolo[4,3-e]purine derivatives has revealed their promise in treating various diseases. Some compounds demonstrated significant anticancer activity against specific cancer cell lines, moderate anti-HIV-1 activity, and potent antimicrobial effects against selected bacterial strains, showcasing their multifaceted therapeutic potential (F. Ashour et al., 2012).
Fluorescent Ligands for Receptor Visualization
The development of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties has facilitated the visualization of 5-HT1A receptors. These compounds combine high receptor affinity with excellent fluorescence properties, enabling advanced imaging techniques in biological research (E. Lacivita et al., 2009).
Propriétés
IUPAC Name |
1-[2-(4-methoxyanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-28-21-20(22(32)29(2)24(28)33)30-15-19(16-7-5-4-6-8-16)27-31(23(30)26-21)14-13-25-17-9-11-18(34-3)12-10-17/h4-12,25H,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGTXFBXGJFDNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=C(C=C4)OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylsulfonamido)phenyl)azetidine-3-carboxamide](/img/structure/B2849322.png)
![2-(2-Chloroacetyl)-3-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)acrylonitrile](/img/structure/B2849323.png)

![Methyl 4-[(2-methoxyphenyl)amino]-8-methylquinoline-2-carboxylate](/img/structure/B2849331.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B2849335.png)

![Ethyl 4-([1,1'-biphenyl]-4-ylcarboxamido)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2849337.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2849339.png)


![2-[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2849343.png)
![3-Bromo-4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2849344.png)
